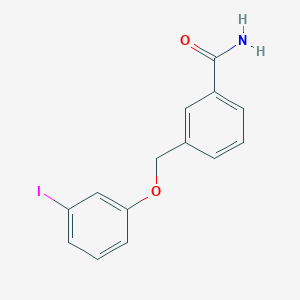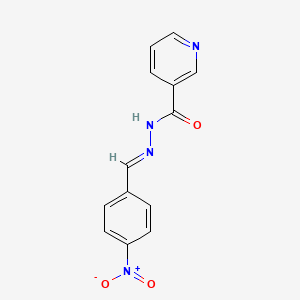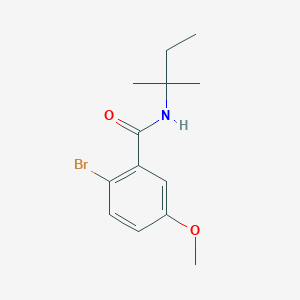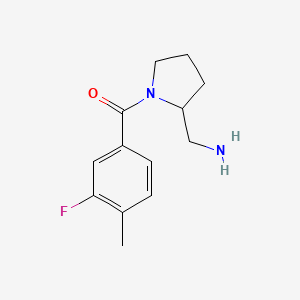![molecular formula C13H16N2O4 B14915558 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a methoxy group and a nitroethenyl group on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{3-methoxy-4-[(E)-2-nitrovinyl]phenyl}morpholine
- 4-{3-methoxy-4-[(E)-2-nitroethyl]phenyl}morpholine
Uniqueness
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitroethenyl group and a morpholine ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-[3-methoxy-4-[(E)-2-nitroethenyl]phenyl]morpholine |
InChI |
InChI=1S/C13H16N2O4/c1-18-13-10-12(14-6-8-19-9-7-14)3-2-11(13)4-5-15(16)17/h2-5,10H,6-9H2,1H3/b5-4+ |
InChI-Schlüssel |
UTZFWQQEGYYICA-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
